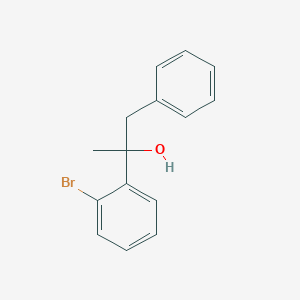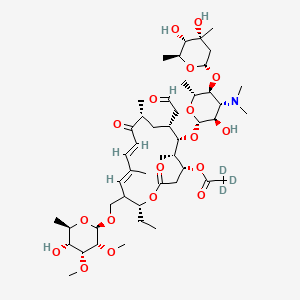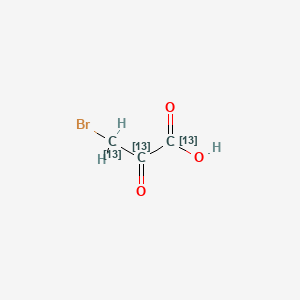
3-bromo-2-oxo(1,2,3-13C3)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-oxo(1,2,3-13C3)propanoic acid is a brominated derivative of pyruvic acid, where the carbon atoms are isotopically labeled with carbon-13. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific studies, particularly in the fields of chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-oxo(1,2,3-13C3)propanoic acid typically involves the bromination of isotopically labeled pyruvic acid. One common method is the reaction of 2-oxo(1,2,3-13C3)propanoic acid with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-oxo(1,2,3-13C3)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-oxo(1,2,3-13C3)propanoic acid.
Reduction Reactions: The compound can be reduced to form 3-bromo-2-hydroxy(1,2,3-13C3)propanoic acid.
Oxidation Reactions: It can be oxidized to form this compound derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Major Products
Substitution: 2-Oxo(1,2,3-13C3)propanoic acid.
Reduction: 3-Bromo-2-hydroxy(1,2,3-13C3)propanoic acid.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Applications De Recherche Scientifique
3-Bromo-2-oxo(1,2,3-13C3)propanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other labeled compounds.
Biology: Employed in metabolic studies to trace the pathways of pyruvate metabolism.
Medicine: Investigated for its potential use in cancer research due to its ability to inhibit certain metabolic pathways.
Industry: Utilized in the production of labeled compounds for research and development purposes.
Mécanisme D'action
The mechanism of action of 3-bromo-2-oxo(1,2,3-13C3)propanoic acid involves its interaction with various enzymes and metabolic pathways. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on enzymes. This can lead to the inhibition of enzyme activity and disruption of metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromopropanoic acid: Similar structure but lacks the isotopic labeling.
Bromopyruvic acid: Similar structure but without the carbon-13 labeling.
3-Bromo-2-(bromomethyl)propionic acid: Contains an additional bromine atom.
Uniqueness
The uniqueness of 3-bromo-2-oxo(1,2,3-13C3)propanoic acid lies in its isotopic labeling, which makes it particularly valuable for tracing metabolic pathways and studying enzyme mechanisms. The presence of carbon-13 allows for detailed NMR studies and other spectroscopic analyses, providing insights into the behavior of the compound in various biological and chemical contexts.
Propriétés
Formule moléculaire |
C3H3BrO3 |
|---|---|
Poids moléculaire |
169.94 g/mol |
Nom IUPAC |
3-bromo-2-oxo(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/i1+1,2+1,3+1 |
Clé InChI |
PRRZDZJYSJLDBS-VMIGTVKRSA-N |
SMILES isomérique |
[13CH2]([13C](=O)[13C](=O)O)Br |
SMILES canonique |
C(C(=O)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


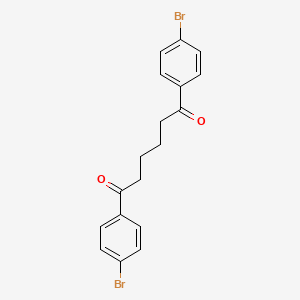
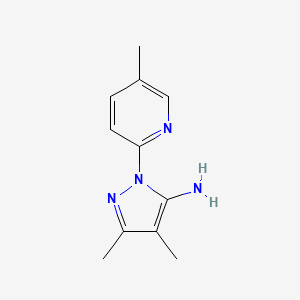
![2-[2-(5-Carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide;dihydrochloride](/img/structure/B13863866.png)
![n[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride](/img/structure/B13863867.png)

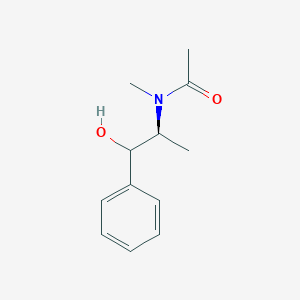
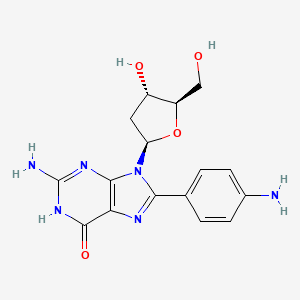
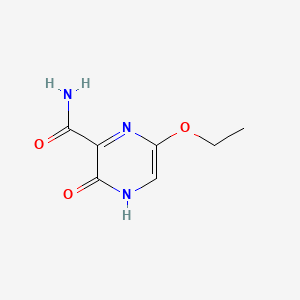
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B13863904.png)

![N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-3-phenylpropane-1-sulfonamide](/img/structure/B13863909.png)

